tert-Butyl 4-((6-chloropyridazin-3-yl)amino)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridazin-3-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-10(7-9-19)16-12-5-4-11(15)17-18-12/h4-5,10H,6-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLIJPWTCOFGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671641 | |
| Record name | tert-Butyl 4-[(6-chloropyridazin-3-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-10-4 | |
| Record name | 1,1-Dimethylethyl 4-[(6-chloro-3-pyridazinyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(6-chloropyridazin-3-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-((6-chloropyridazin-3-yl)amino)piperidine-1-carboxylate is a compound belonging to the class of piperidine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of approximately 299.78 g/mol. The compound features a tert-butyl ester group, a piperidine ring, and a chloropyridazine moiety, which are essential for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3,6-dichloropyridazine in the presence of a base such as triethylamine. The reaction conditions usually include heating in a suitable solvent like toluene, followed by purification steps such as recrystallization or chromatography to obtain the final product with high yield and purity .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes. For instance, it has been evaluated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in multiple signaling pathways related to cancer and neurodegenerative diseases. The compound demonstrated notable inhibitory potency, contributing to its classification as a promising candidate for therapeutic applications .
Anti-inflammatory Effects
In vitro assays have shown that this compound exhibits significant anti-inflammatory activity. The compound was tested against cyclooxygenase (COX) enzymes, with results indicating effective inhibition comparable to established anti-inflammatory drugs. For example, it achieved IC50 values in the low micromolar range against COX-2, suggesting its potential use in treating inflammatory conditions .
Case Studies
Several case studies have been conducted to further investigate the biological activity of this compound:
- GSK-3β Inhibition Study : A study focused on evaluating the structure-activity relationship (SAR) of various derivatives of piperidine compounds found that modifications around the chloropyridazine moiety significantly enhanced GSK-3β inhibition. The most potent derivatives exhibited IC50 values below 500 nM, indicating strong biological activity .
- In Vivo Anti-inflammatory Assessment : In animal models, this compound was administered to assess its efficacy in reducing inflammation markers. Results showed a marked decrease in paw edema and inflammatory cytokines compared to control groups, supporting its therapeutic potential in inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClN₃O₂ |
| Molecular Weight | 299.78 g/mol |
| CAS Number | 492431-11-5 |
| IC50 against COX-2 | ~0.04 μmol |
| GSK-3β Inhibition IC50 | <500 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
